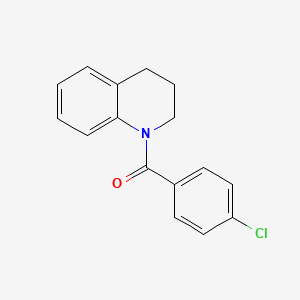![molecular formula C17H13ClN2O3 B5572675 3-氯-4-[(3-羟基苯基)氨基]-1-(2-甲基苯基)-1H-吡咯-2,5-二酮](/img/structure/B5572675.png)
3-氯-4-[(3-羟基苯基)氨基]-1-(2-甲基苯基)-1H-吡咯-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrrolidine-2,3-dione derivatives often involves multi-component reactions and cyclization processes. For example, Nguyen and Dai (2023) described the preparation of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one through a three-component reaction, followed by reactions with aliphatic amines to yield trisubstituted pyrrolidine-2,3-diones, showcasing the synthetic versatility of pyrrolidine-2,3-dione derivatives (Nguyen & Dai, 2023).
Molecular Structure Analysis
The molecular structure of pyrrolidine-2,3-dione derivatives is confirmed through various spectroscopic techniques, including NMR and mass spectrometry. The structure elucidation provides insights into the substitution patterns and electronic configurations, which are crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Pyrrolidine-2,3-dione derivatives participate in various chemical reactions, including acylation, which has been shown to yield 3-acyltetramic acids. Jones et al. (1990) demonstrated that pyrrolidine-2,4-diones could be acylated at C-3 by acid chlorides in the presence of Lewis acids, underscoring the compound's reactivity towards functional group transformations (Jones et al., 1990).
Physical Properties Analysis
The physical properties of pyrrolidine-2,3-dione derivatives, such as solubility, fluorescence, and molecular weight, are influenced by their structural features. Zhang and Tieke (2008) discussed the synthesis of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, which exhibited strong fluorescence and good solubility in organic solvents, highlighting the impact of molecular structure on physical properties (Zhang & Tieke, 2008).
科学研究应用
药理学应用
药理学研究通常探索具有独特结构的化合物作为治疗剂的潜力。例如,对具有相似结构基序的化合物的研究(例如含有吡咯二酮衍生物的化合物)重点关注它们的药代动力学,包括吸收、分布、代谢和排泄 (ADME) 曲线,以及它们作为特定生物途径的抑制剂或激活剂的潜力。这些研究可以导致开发针对癌症、糖尿病或神经退行性疾病等疾病的新药 (L. Christopher 等人,2010; E. Lock 等人,2014)。
环境和毒理学研究
具有特定官能团的化合物通常因其对环境的影响而被研究,包括它们的持久性、生物蓄积性和对人类和野生动物的潜在毒性。例如,对人体组织中持久性有机污染物 (POP) 及其代谢产物的研究可以深入了解暴露水平、污染源和潜在健康风险 (D. M. Guvenius 等人,2003; M. Fernandez 等人,2008)。
方法论途径
对 3-氯-4-[(3-羟基苯基)氨基]-1-(2-甲基苯基)-1H-吡咯-2,5-二酮 等复杂化学物质的研究可能会采用先进的分析技术,包括质谱 (MS) 和核磁共振 (NMR) 光谱,以确定其化学性质、生物活性和潜在治疗价值。代谢组学是生物医学研究中的一项有力工具,也可用于了解受该化合物影响的代谢途径及其对细胞过程的影响 (K. Suhre 等人,2010)。
安全和危害
未来方向
属性
IUPAC Name |
3-chloro-4-(3-hydroxyanilino)-1-(2-methylphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-10-5-2-3-8-13(10)20-16(22)14(18)15(17(20)23)19-11-6-4-7-12(21)9-11/h2-9,19,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGVTLIPDOCOHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5572607.png)
![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-methylaniline](/img/structure/B5572609.png)
![3-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5572612.png)
![{4-[3-(2-aminoethyl)benzyl]-1,4-oxazepan-6-yl}methanol dihydrochloride](/img/structure/B5572618.png)

![N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5572630.png)
![6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5572637.png)
![2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5572642.png)
![1-[4-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5572655.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide](/img/structure/B5572659.png)


![N-(4-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5572693.png)
![(4-morpholinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5572700.png)